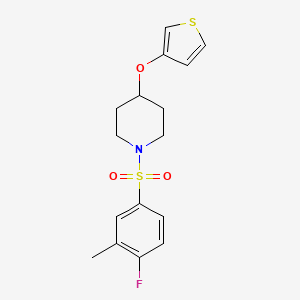

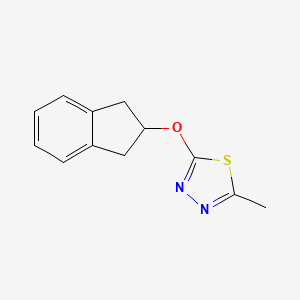

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole" is a structurally novel molecule that incorporates both triazole and thiazole moieties. These heterocyclic components are known for their significance in medicinal chemistry due to their biological activities. The triazole ring, in particular, is a versatile scaffold that can be found in various pharmacologically active compounds, while thiazoles are known for their antimicrobial properties and are components of many drugs .

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, a potent 5-HT3 receptor antagonist with a thiazole core was synthesized and its binding profile was characterized in neuroblastoma-glioma cells . Another study optimized the synthesis of S-alkyl derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, which shares structural similarities with the compound , using a series of reactions starting from 3-amino-1-phenylthiourea . These methods could potentially be adapted for the synthesis of "2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of a similar compound, 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, was determined using X-ray crystallography, NMR, MS, and IR techniques . These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. The reaction of thioureas with phenacyl bromides, for example, leads to the formation of trisubstituted thiazoles through a 1,3-pyridyl shift, as demonstrated in one study . This type of reaction could be relevant for the functionalization or further derivatization of "2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The study of S-alkyl derivatives of triazole-thione revealed insights into their physical properties and provided a foundation for predicting their biological activity . Similarly, the analysis of the crystal structure of a triazolyl-thiadiazole compound provided data on its density and molecular dimensions . These properties are essential for understanding the solubility, stability, and reactivity of the compound .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research by Abdelriheem, Mohamed, and Abdelhamid (2017) focuses on synthesizing new heterocyclic compounds, including derivatives of 1,3,4-thiadiazole and thiazole, which feature the 1,2,3-triazole moiety. This study emphasizes the diverse potential of these compounds in creating new chemical entities (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Antimicrobial Agents

Nalawade et al. (2019) synthesized a series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives, showcasing their potential as antimicrobial agents. These compounds demonstrated promising activity against various fungal infections, indicating their relevance in medical chemistry and drug development (Nalawade et al., 2019).

Antimycobacterial and Antibacterial Agents

Jagadale et al. (2020) explored the synthesis of new thiazole and pyrazole clubbed 1,2,3-triazol derivatives, assessing their effectiveness as antimycobacterial and antibacterial agents. This research underscores the importance of these compounds in addressing bacterial infections (Jagadale et al., 2020).

Structural Characterization

Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a study on the structural characterization of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. This research offers insights into the molecular structure of these compounds, contributing to our understanding of their chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Catalysis in Aqueous Media

Bumagin et al. (2018) explored the synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their application in palladium(II) complexes, used as high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media. This research demonstrates the potential of these compounds in catalytic processes, which could have wide-ranging applications in industrial chemistry (Bumagin et al., 2018).

Propiedades

IUPAC Name |

4-(4-methylphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4S/c1-13-8-10-15(11-9-13)17-12-24-19(20-17)18-14(2)23(22-21-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEZFVLTVVEBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)

![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)